An In-depth Technical Guide to 2-amino-N-(3-methoxypropyl)benzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-amino-N-(3-methoxypropyl)benzamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-(3-methoxypropyl)benzamide, a member of the versatile 2-aminobenzamide class of compounds. While specific experimental data for this particular analog is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related structures, offers a robust framework for its synthesis, characterization, and potential areas of scientific investigation. We will delve into a detailed, field-proven synthetic protocol, predict its spectroscopic and physicochemical properties, and discuss its potential biological significance based on the known activities of the 2-aminobenzamide scaffold. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, providing a solid foundation for the exploration of this promising molecule.
Introduction: The 2-Aminobenzamide Scaffold
The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, serving as a critical building block for a wide array of biologically active molecules, including quinazolinones, benzodiazepines, and other heterocyclic systems.[1] The presence of the 2-amino group and the modifiable amide functionality allows for diverse structural elaborations, leading to compounds with a broad spectrum of pharmacological activities. These activities include antimicrobial, antifungal, and other therapeutic properties.[2][3][4] The introduction of a 3-methoxypropyl side chain at the amide nitrogen, as in the case of 2-amino-N-(3-methoxypropyl)benzamide, is anticipated to modulate the compound's pharmacokinetic properties, such as solubility and membrane permeability, potentially enhancing its developability as a therapeutic agent.
Chemical Structure and Properties
The foundational step in understanding any molecule is the precise definition of its structure and associated properties.
Chemical Structure and SMILES Notation
The chemical structure of 2-amino-N-(3-methoxypropyl)benzamide consists of a central benzamide moiety with an amino group at the 2-position of the benzene ring and an N-substituted 3-methoxypropyl group.
IUPAC Name: 2-amino-N-(3-methoxypropyl)benzamide
Molecular Formula: C₁₁H₁₆N₂O₂
SMILES: COCCCNc1ccccc1C(=O)N
Below is a 2D representation of the chemical structure:
Caption: 2D structure of 2-amino-N-(3-methoxypropyl)benzamide.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-amino-N-(3-methoxypropyl)benzamide. These values are calculated using established computational models and provide a useful starting point for experimental design.
| Property | Predicted Value |
| Molecular Weight | 208.26 g/mol |
| LogP | 1.85 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Molar Refractivity | 60.3 cm³ |
| Polar Surface Area | 67.5 Ų |
Synthesis of 2-amino-N-(3-methoxypropyl)benzamide
The synthesis of 2-aminobenzamide derivatives is well-established, with the reaction of isatoic anhydride with a primary amine being a reliable and efficient method.[1] This approach is characterized by its operational simplicity and generally good yields. The reaction proceeds via a nucleophilic attack of the amine on a carbonyl group of isatoic anhydride, followed by a ring-opening and decarboxylation cascade.
Synthetic Scheme
The proposed synthesis of 2-amino-N-(3-methoxypropyl)benzamide from isatoic anhydride and 3-methoxypropan-1-amine is depicted below.
Caption: Reaction scheme for the synthesis of 2-amino-N-(3-methoxypropyl)benzamide.
Experimental Protocol
This protocol is adapted from the synthesis of the analogous compound, 2-amino-N-(3-hydroxypropyl)benzamide.[1]
Materials:
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Isatoic anhydride (1.0 eq)
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3-Methoxypropan-1-amine (1.1 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Condenser
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Separatory funnel
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Rotary evaporator
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Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add isatoic anhydride.
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Solvent Addition: Add anhydrous DMF to the flask and stir at room temperature until the isatoic anhydride is completely dissolved.
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Amine Addition: Slowly add 3-methoxypropan-1-amine dropwise to the solution over 5-10 minutes. An exothermic reaction and evolution of carbon dioxide gas will be observed.
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Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.
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Monitoring: Monitor the reaction progress by TLC using a 7:3 (v/v) mixture of ethyl acetate and hexane as the eluent. The reaction is complete when the isatoic anhydride spot disappears.
-
Work-up:
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Allow the reaction mixture to cool to room temperature.
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Pour the mixture into a separatory funnel containing deionized water.
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Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x).
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
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Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of 2-amino-N-(3-methoxypropyl)benzamide.
Characterization
The identity and purity of the synthesized 2-amino-N-(3-methoxypropyl)benzamide should be confirmed using standard analytical techniques. The following are the expected spectral data based on its chemical structure.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (benzene ring), a broad singlet for the amino (NH₂) protons, a triplet for the amide (NH) proton, triplets and a quintet for the propyl chain protons, and a singlet for the methoxy (OCH₃) protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the methoxypropyl chain. |
| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary amine and secondary amide, C=O stretching of the amide, and C-O stretching of the ether. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Biological Significance and Applications
While the specific biological activity of 2-amino-N-(3-methoxypropyl)benzamide has not been reported, the broader class of 2-aminobenzamide derivatives has shown significant potential in several therapeutic areas.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the antimicrobial and antifungal properties of 2-aminobenzamide derivatives.[2][3][5] The mechanism of action is thought to involve the disruption of microbial cellular processes. The structural modifications on the amide nitrogen can significantly influence the potency and spectrum of activity. Therefore, 2-amino-N-(3-methoxypropyl)benzamide is a promising candidate for screening against a panel of bacterial and fungal pathogens.
Other Potential Therapeutic Areas
Derivatives of 2-aminobenzamide have also been investigated for other therapeutic applications, including their use as intermediates in the synthesis of more complex bioactive molecules.[1][6] Further research into 2-amino-N-(3-methoxypropyl)benzamide could uncover novel activities in areas such as oncology, inflammation, or neuroscience.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of 2-amino-N-(3-methoxypropyl)benzamide. By leveraging the well-documented chemistry of the 2-aminobenzamide scaffold, we have outlined a reliable synthetic route and predicted the key physicochemical and spectroscopic properties of this molecule. The potential for this compound to exhibit interesting biological activities, particularly as an antimicrobial agent, warrants its synthesis and further investigation. This document serves as a foundational resource to guide researchers in their exploration of this and other novel 2-aminobenzamide derivatives.
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Al-Omar, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5115-5129. [Link]
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El-Gendy, M. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed, 24663060. [Link]
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PrepChem. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. PrepChem. [Link]
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- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.
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Al-Omar, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]
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